5,6-Diphenyl-2,3-dihydropyrazine
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Diphenyl-2,3-dihydropyrazine derivatives involves multiple steps, including the use of different catalysts and conditions to obtain high yields and specific properties. One study described an efficient and convenient procedure for synthesizing 1,4-dihydropyrano[2,3-c]pyrazole derivatives, which are closely related to 5,6-Diphenyl-2,3-dihydropyrazine, using trichloroacetic acid or ceric sulfate as catalysts (Karimi-Jaberi et al., 2013).
Molecular Structure Analysis
The molecular structure of 5,6-Diphenyl-2,3-dihydropyrazine and its derivatives has been extensively studied using various spectroscopic methods. Quantum chemical calculations have been employed to investigate the molecular electronic structure, ionization potentials, electron affinities, and molecular orbital energy diagrams of neutral and charged states. These studies help in understanding the electronic structure and spectroscopic properties of these compounds (Lukes et al., 2015).
Chemical Reactions and Properties
Several studies have focused on the chemical reactions and properties of 5,6-Diphenyl-2,3-dihydropyrazine, including its ability to form hydrogen bonds and undergo various chemical transformations. For instance, the addition of hydrogen cyanide to 2,3-diphenyl-5,6-dihydropyrazine has been corrected to produce 2,3-dicyano-2,3-diphenyl-hexahydropyrazine, highlighting the compound's reactive nature and potential for further chemical modifications (Singh, 1974).
Scientific Research Applications
Chemical Reactions and Synthesis:
- Hydrogen peroxide's effect on 5,6-Diphenyl-2,3-dihydropyrazine includes reactions that serve as models for spontaneous conversions in partially reduced pyrazines, leading to several products including N/N′-dibenzoylethylenediamine and 2-phenyl-2-imidazoline, important in syntheses of 2-imidazolines (H. Mager & W. Berends, 2010).
- Studies on the reaction of 2,3-diphenyl-5,6-dihydropyrazine with potassium cyanide and glacial acetic acid have corrected previous structural misunderstandings, providing accurate insights for chemical syntheses (W. Singh, 1974).
Spectroscopic Properties:
- Research on the electronic structure and spectroscopic properties of 5,6-Diphenyl-2,3-dihydropyrazine derivatives highlights their potential in spectroscopic applications. These studies include quantum chemical calculations to understand the molecular electronic structure and interactions with solvents (Vladimír Lukes et al., 2015).
Photoluminescence:
- A study on a thiocyanate bridged copper(I) polymer featuring 5,6-diphenyl-2,3-dihydropyrazine demonstrated strong fluorescence, indicating potential in photoluminescent materials (S. Jana, P. Bhowmik, & S. Chattopadhyay, 2012).
Biological Interactions:
- Research has shown that dihydropyrazine derivatives, including those based on 5,6-diphenyl-2,3-dihydropyrazine, exhibit DNA strand-breakage activity. This finding is crucial for understanding the potential biological impacts and applications of these compounds (Tadatoshi Yamaguchi et al., 1999).
Antimicrobial Properties:
- Some studies have explored the synthesis of compounds containing 5,6-diphenyl-2,3-dihydropyrazine derivatives for antimicrobial applications. This indicates potential uses in pharmaceuticals and biotechnology (N. Seelam & S. Shrivastava, 2016).
Safety And Hazards
The safety and hazards of 5,6-Diphenyl-2,3-dihydropyrazine are not explicitly mentioned in the search results. It’s always important to handle chemical substances with care and appropriate protective measures .
Relevant Papers Several papers have been published on 5,6-Diphenyl-2,3-dihydropyrazine. One paper discusses the effect of hydrogen peroxide on 5,6-diphenyl-2,3-dihydropyrazine . Another paper reviews the synthesis of pyrazine and its derivatives . These papers provide valuable insights into the properties and potential applications of 5,6-Diphenyl-2,3-dihydropyrazine.
properties
IUPAC Name |
5,6-diphenyl-2,3-dihydropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPQDGVFVQQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292450 | |
Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenyl-2,3-dihydropyrazine | |
CAS RN |
1489-06-1 | |
Record name | 1489-06-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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